3-Hydroxyuric acid
Description
Structure
3D Structure
Properties
CAS No. |
22151-75-3 |
|---|---|
Molecular Formula |
C5H4N4O4 |
Molecular Weight |
184.11 g/mol |
IUPAC Name |
3-hydroxy-7,9-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O4/c10-3-1-2(7-4(11)6-1)9(13)5(12)8-3/h13H,(H2,6,7,11)(H,8,10,12) |
InChI Key |
ROODMTBJKIFDTG-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=O)N1)N(C(=O)NC2=O)O |
Origin of Product |
United States |
Metabolic Pathways of 3 Hydroxyuric Acid
Biosynthesis Pathways of 3-Hydroxyuric Acid
The formation of this compound is intricately linked to the metabolic breakdown of purines, a class of nitrogen-containing compounds essential for various biological processes. ontosight.ainih.gov This section delves into the key enzymatic reactions and precursor molecules involved in its synthesis.
Role of Xanthine (B1682287) Oxidoreductase in this compound Formation
The primary enzyme responsible for the synthesis of this compound is xanthine oxidoreductase (XOR) . ontosight.aimdpi.com This complex molybdenum-containing enzyme plays a crucial role in the terminal steps of purine (B94841) catabolism. mdpi.comwikipedia.org XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). mdpi.com
Bovine milk xanthine oxidase has been shown to oxidize 3-hydroxyxanthine (B80670) to this compound. nih.gov The reaction, however, is reported to be slow. nih.gov The enzyme's activity is influenced by pH, with an optimal pH for the oxidation of the related compound 2-hydroxyxanthine being around 5. nih.gov This suggests that the neutral form of the substrate is preferred over its anionic form for the enzymatic reaction. nih.gov
Xanthine oxidoreductase catalyzes the hydroxylation of hypoxanthine (B114508) to xanthine, and subsequently, the hydroxylation of xanthine to uric acid. mdpi.commdpi.com In the context of this compound formation, XOR acts on the precursor 3-hydroxyxanthine. nih.gov The enzyme facilitates the introduction of a hydroxyl group onto the purine ring, leading to the formation of this compound. ontosight.ai
| Enzyme | Substrate(s) | Product(s) |
|---|---|---|
| Purine Nucleoside Phosphorylase (PNP) | Inosine (B1671953), Guanosine (B1672433) | Hypoxanthine, Guanine (B1146940) |
| Guanine Deaminase | Guanine | Xanthine |
| Xanthine Oxidoreductase (XOR) | Hypoxanthine, Xanthine, 3-Hydroxyxanthine | Xanthine, Uric Acid, this compound |
Precursors and Intermediate Metabolites in Purine Degradation Leading to this compound
The journey to this compound begins with the breakdown of purine nucleotides, namely adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). nih.govlecturio.com These nucleotides are first converted to their respective nucleoside forms, inosine and guanosine. nih.gov Inosine and guanosine are then further metabolized by the enzyme purine nucleoside phosphorylase (PNP) to yield the purine bases hypoxanthine and guanine. nih.gov
Hypoxanthine is a direct precursor in the main purine degradation pathway, being oxidized by xanthine oxidase to xanthine. mdpi.com Guanine, on the other hand, is deaminated to form xanthine. nih.gov Xanthine then serves as the substrate for the final oxidation step to uric acid, also catalyzed by xanthine oxidase. mdpi.com
The formation of this compound stems from a side pathway involving the N-hydroxylation of purine bases. The direct precursor to this compound is 3-hydroxyxanthine . nih.govresearchgate.net This intermediate is formed from the action of oxidizing agents on xanthine or potentially through the metabolic activation of other purine N-oxides. After its administration to rats, the major metabolites found in urine include this compound, uric acid, xanthine, and allantoin (B1664786), indicating its integration into the purine catabolic pathway. researchgate.net
Enzymatic Synthesis Approaches for this compound
Beyond its natural biosynthesis, methods for the enzymatic synthesis of this compound have been explored. researchgate.net One described approach utilizes the oxidizing capability of xanthine oxidase. researchgate.net This method leverages the enzyme's ability to hydroxylate 3-hydroxyxanthine to produce this compound. researchgate.net
The use of microbial enzymes for synthetic purposes is a growing field. researchgate.netnih.govrsc.org While specific examples for this compound are not extensively detailed in the provided context, the principle of using whole cells or isolated enzymes for biotransformation is well-established for other hydroxy acids. researchgate.netnih.gov For instance, recombinant Escherichia coli cells have been engineered to produce 3-hydroxypropionic acid. researchgate.net These approaches often involve optimizing reaction conditions such as pH and temperature to maximize product yield. researchgate.net
Downstream Metabolism and Degradation Pathways of this compound
Once formed, this compound can undergo further metabolic transformations and degradation. This section explores the subsequent catabolic steps and the resulting products.
Further Metabolism of this compound to Subsequent Purine Catabolites
Following its formation, this compound is integrated into the downstream purine catabolism pathway. Studies in rats have shown that after the administration of 3-hydroxyxanthine, which is converted to this compound, other purine catabolites such as uric acid, xanthine, and allantoin are found in the urine. researchgate.net This indicates that this compound can be further metabolized. It is plausible that this compound can be converted to uric acid, a central purine catabolite. researchgate.net Uric acid is the final product of purine degradation in humans and is excreted in the urine. ksumsc.comnih.gov In most other mammals, uric acid is further oxidized to the more soluble compound allantoin by the enzyme uricase. nih.govmdpi.com
Oxidative Degradation Products and Mechanistic Considerations
The chemical structure of this compound makes it susceptible to oxidative degradation. Under certain conditions, such as the presence of pro-inflammatory cytokines, this compound is considered a strong inducer of neurotoxic free radicals. frontiersin.org This suggests that its degradation can lead to the formation of reactive oxygen species (ROS). frontiersin.org
Enzymatic and Molecular Studies Pertaining to 3 Hydroxyuric Acid Metabolism
Enzyme Systems Involved in 3-Hydroxyuric Acid Synthesis
The primary enzyme responsible for the synthesis of this compound is xanthine (B1682287) oxidase (XO), a complex metalloflavoprotein. This enzyme is a key player in purine (B94841) catabolism, a fundamental metabolic pathway. In humans and other mammals, xanthine oxidase catalyzes the final two steps of purine breakdown, converting hypoxanthine (B114508) to xanthine and then xanthine to uric acid. nih.govdroracle.ai However, its substrate specificity is broad, extending to various other purines, pterins, and aldehydes. sdiarticle3.comwikipedia.org
The formation of this compound occurs through the oxidation of its precursor, 3-methylxanthine (B41622). wikipedia.orgresearchgate.netnih.gov While xanthine oxidase efficiently metabolizes many purine derivatives, its activity towards 3-methylxanthine is notably limited. wikipedia.orgwikidoc.org The enzyme also acts on 3-hydroxyxanthine (B80670), oxidizing it to this compound. nih.gov
Characterization of Xanthine Oxidase Activity and Isoforms in this compound Formation
Xanthine oxidoreductase (XOR), the protein that gives rise to xanthine oxidase activity, is a homodimer with a molecular weight of approximately 270-290 kDa. wikidoc.orgmdpi.com Each subunit of the enzyme contains a molybdenum-pterin cofactor at the active site, a flavin adenine (B156593) dinucleotide (FAD) molecule, and two distinct iron-sulfur clusters ([2Fe-2S]). wikidoc.orgmdpi.com The molybdenum atom is the site of substrate hydroxylation, while the other redox centers participate in transferring electrons. wikidoc.orgebi.ac.uk
Mammalian XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). wikipedia.orgasm.org XDH, which is the predominant form in most tissues, preferentially uses NAD+ as its electron acceptor. nih.govasm.org XO, on the other hand, uses molecular oxygen (O2) as its electron acceptor. nih.govasm.org This conversion from XDH to XO can occur through reversible oxidation of sulfhydryl groups or by irreversible proteolytic modification. wikipedia.orgwikidoc.org Both forms are capable of generating reactive oxygen species (ROS), though XO is a more significant source. asm.orgahajournals.org
The activity of xanthine oxidase towards its substrates is influenced by several factors, including the specific substrate, its orientation within the active site, and the tautomeric form of the substrate. sdiarticle3.com Studies with bovine milk xanthine oxidase have shown that it slowly oxidizes 3-hydroxyxanthine to this compound. nih.gov The same study noted that the 1-methyl derivative of 3-hydroxyxanthine is oxidized about twice as fast. nih.gov Research on xanthine oxidase from Pseudomonas putida also demonstrated activity with 3-methylxanthine. scielo.brscielo.br
Mutational studies on human xanthine oxidase have revealed that specific amino acid residues within the active site are critical for substrate specificity. For instance, mutating glutamic acid at position 803 to valine (E803V) significantly reduces the enzyme's activity towards hypoxanthine, while still retaining some activity for xanthine. nih.govresearchgate.net Conversely, a mutation of arginine at position 881 to methionine (R881M) abolishes activity towards xanthine but maintains some activity for hypoxanthine. nih.gov These findings underscore the precise structural requirements for substrate binding and catalysis.
Enzymatic Reaction Mechanisms and Catalysis in Formation Pathways
The catalytic mechanism of xanthine oxidase involves the hydroxylation of the purine substrate at the molybdenum center. ebi.ac.uk The oxygen atom incorporated into the substrate is derived from water, not from molecular oxygen. nih.govwikidoc.org
The proposed mechanism for the oxidation of xanthine to uric acid, which serves as a model for other purine substrates, involves several key steps:
A hydroxyl group coordinated to the molybdenum atom is activated by a nearby glutamic acid residue (Glu1261 in bovine xanthine oxidase). ebi.ac.uk
This activated hydroxyl group performs a nucleophilic attack on the C-8 position of the xanthine substrate. ebi.ac.uk
A hydride ion is then transferred from the substrate to a sulfur ligand of the molybdenum cofactor, reducing the molybdenum from Mo(VI) to Mo(IV). ebi.ac.uk
The product, uric acid, is subsequently released from the active site. ebi.ac.uk
The enzyme's molybdenum center is regenerated to its initial Mo(VI) state through a series of electron transfers involving the iron-sulfur clusters and FAD, ultimately passing the electrons to an acceptor molecule like O2. ebi.ac.uk
The formation of this compound from 3-methylxanthine follows this general mechanism, with the hydroxylation occurring at the C-8 position of the purine ring. nih.gov
Enzymes Governing this compound Catabolism
The metabolic fate of this compound involves further enzymatic reactions. In rats, studies have shown that after administration of radiolabeled 3-hydroxyxanthine, the major metabolites found in urine include this compound, uric acid, xanthine, and allantoin (B1664786). researchgate.net This indicates that this compound can be further metabolized.
The catabolism of hydroxylated purine derivatives can be carried out by peroxidases in the presence of hydrogen peroxide or by catalase with an alkyl hydrogen peroxide. capes.gov.br While specific enzymes solely dedicated to this compound catabolism are not extensively characterized, the presence of uric acid as a metabolite suggests a potential dehydroxylation or conversion reaction. Fungal metabolic pathways have also shown the conversion of 3-methylxanthine to 3-methyluric acid, which is then further metabolized. nih.gov
Molecular Regulation and Expression of Relevant Enzymes
The expression of the gene for xanthine oxidoreductase (XDH) is subject to regulation by various factors, including cytokines and oxygen tension. physiology.orgresearchgate.net This regulation primarily occurs at the transcriptional level. physiology.orgresearchgate.net
Studies on endothelial cells have demonstrated that exposure to hypoxic (low oxygen) conditions leads to an increase in both xanthine dehydrogenase/xanthine oxidase activity and its corresponding mRNA levels. physiology.org Conversely, hyperoxic (high oxygen) conditions decrease its expression. physiology.org This regulation appears to be, at least in part, controlled at the level of gene transcription, as inhibitors of transcription, like actinomycin (B1170597) D, suppress the enzyme's activity. physiology.org
Inflammatory mediators, such as the cytokine interferon-gamma (IFN-γ), are potent inducers of XDH/XO expression. researchgate.net In rat lung endothelial cells, IFN-γ significantly increases the levels of XDH/XO mRNA, an effect attributed to an increased rate of gene transcription. researchgate.net
Furthermore, the conversion of the XDH form to the XO form can be influenced by cellular conditions. For example, hydrogen peroxide (H₂O₂) can promote the conversion of XDH to XO, a process that appears to be dependent on intracellular calcium levels. ahajournals.orgresearchgate.net
Substrate Specificity and Kinetic Parameters of Enzymes Acting on this compound or its Precursors
Xanthine oxidase exhibits broad substrate specificity, but the efficiency with which it metabolizes different purines varies significantly. sdiarticle3.compnas.org The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), quantify the enzyme's affinity for a substrate and its catalytic rate, respectively.
Studies on xanthine dehydrogenase (XDH) from Clostridium purinolyticum provide a comparative view of substrate preference.
Table 1: Kinetic Parameters of XDH from Clostridium purinolyticum for Various Purine Substrates
| Substrate | Km (µM) | Vmax (µmol·min-1·mg-1) | Vmax/Km |
|---|---|---|---|
| Xanthine | 4.5 | 2.7 | 0.6 |
| Hypoxanthine | 500 | 1.2 | 0.0024 |
| Allopurinol | 1000 | 2.0 | 0.0020 |
Data sourced from PNAS. pnas.org
The Vmax/Km ratio, which represents the catalytic efficiency of the enzyme, is highest for xanthine, indicating it is the preferred substrate for this particular enzyme. pnas.org The significantly lower efficiency for hypoxanthine highlights how structural differences in the substrate dramatically affect enzymatic activity. pnas.org Bovine milk xanthine oxidase is reported to have little activity on 3-methylxanthine. wikipedia.orgwikidoc.org This low activity suggests a high Km value or a low Vmax, or both, for this substrate, reflecting a less favorable interaction with the enzyme's active site compared to substrates like xanthine. nih.gov
Analytical Methodologies for 3 Hydroxyuric Acid Research
Advanced Chromatographic Techniques for Separation and Identification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. cuni.cz For 3-hydroxyuric acid, several high-level chromatographic methods are utilized.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in this compound Analysis
Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful and highly sensitive technique for analyzing compounds like this compound. measurlabs.comwikipedia.org This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org The LC component separates this compound from other molecules in a sample, after which the MS component ionizes the separated compound and measures its mass-to-charge ratio, allowing for its precise identification and quantification. measurlabs.com
Research has demonstrated the utility of LC-MS/MS in the analysis of various organic and biochemical compounds, including metabolites related to uric acid. wikipedia.org For instance, LC-MS/MS methods have been developed for the quantitative analysis of similar small molecules in biological samples like plasma. jrespharm.com These methods often involve a derivatization step to improve the ionization efficiency of the target analytes, thereby increasing the sensitivity of the detection. mdpi.com
Table 1: Key Parameters in a Representative LC-MS/MS Method for Small Acid Analysis
| Parameter | Value/Description |
| Chromatographic Column | Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm) jrespharm.com |
| Mobile Phase | Mixture of 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid jrespharm.com |
| Flow Rate | 0.35 mL/minute jrespharm.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) jrespharm.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivative Analysis
Gas chromatography-mass spectrometry (GC-MS) is another robust technique used in the analysis of volatile and thermally stable compounds. nih.govifremer.fr For non-volatile compounds like this compound, a derivatization step is necessary to convert them into volatile derivatives suitable for GC analysis. ifremer.fr This process typically involves chemical modification of the molecule to increase its volatility.
The GC-MS method offers high resolution and is effective for separating complex mixtures. nih.gov Once separated by the gas chromatograph, the derivatives are introduced into the mass spectrometer, which provides detailed mass spectra that can be used for structural elucidation and quantification. researchgate.net Stable isotope dilution GC-MS methods are often employed for quantitative analysis, providing high accuracy and precision. nih.gov
High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Quantification
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of various compounds, including uric acid and its derivatives. wikipedia.orgresearchgate.net HPLC operates by pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org The separation is based on the differential interactions of the analytes with the stationary phase. wikipedia.org
Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of polar compounds like uric acid. researchgate.netd-nb.info In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound is dependent on factors such as the pH and composition of the mobile phase. nih.gov UV detection is frequently employed for quantification, with the detector measuring the absorbance of the eluting compounds at a specific wavelength. d-nb.info
Table 2: Example HPLC Conditions for Uric Acid Analysis
| Parameter | Value/Description |
| Instrument | Agilent HPLC researchgate.net |
| Column | Dikma-C18 (5 μ, 4.6 × 150 mm) researchgate.net |
| Mobile Phase | NaAc (20 mmol/L, pH 4.0): CH3OH (99:1, V/V) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection Wavelength | 288 nm researchgate.net |
Spectrometric and Resonance Techniques in Compound Characterization
Beyond chromatography, spectrometric and resonance techniques are indispensable for the detailed structural analysis of this compound.
Mass Spectrometry for Structural Elucidation and Quantification of this compound
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure of compounds. nih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in determining the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis and is used to fragment ions and analyze the resulting fragment ions. The fragmentation patterns are often unique to a specific molecule and can be used to deduce its structure. researchgate.net
In the context of this compound, mass spectrometry can confirm its identity by matching its mass spectrum with that of a known standard or by interpreting the fragmentation patterns to piece together its structure. It is also a highly sensitive method for quantification, often used in conjunction with chromatographic separation techniques like LC or GC. measurlabs.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. msu.edu It provides information about the number of different types of nuclei (e.g., ¹H, ¹³C), their chemical environment, and their connectivity within the molecule. savemyexams.comwikipedia.org
For this compound, ¹H NMR and ¹³C NMR spectra would reveal the specific arrangement of hydrogen and carbon atoms, respectively. researchgate.net The chemical shifts, splitting patterns (spin-spin coupling), and integration of the signals in an NMR spectrum provide a wealth of structural information. libretexts.orglibretexts.org NMR is also a powerful tool for assessing the purity of a sample, as the presence of impurities will give rise to additional signals in the spectrum. Furthermore, advanced NMR techniques can be used to study the three-dimensional conformation of the molecule in solution.
Method Validation and Performance Metrics in Research Settings
Method validation is a critical process in analytical chemistry that demonstrates the suitability of a developed analytical procedure for its intended purpose. chemrj.orgusp.org For this compound research, this involves a series of experimental studies to assess various performance characteristics, ensuring that the data generated is reliable, accurate, and reproducible. chemrj.org Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), provide a framework for performing validation for analytical methods. chemrj.orgeuropa.eu
Assessment of Selectivity, Accuracy, and Precision
Selectivity , or specificity, is the ability of the method to measure the analyte of interest, in this case, this compound, without interference from other components expected to be present in the sample matrix. usp.org These interfering components could include impurities, degradation products, or endogenous substances from the biological sample. usp.orgeuropa.eu Selectivity is typically demonstrated by analyzing blank matrix samples and spiked samples to show that the analyte signal is unique and unaffected by other constituents. europa.eu Techniques like diode array detection or mass spectrometry can be employed to assess peak purity, confirming that a single chromatographic peak is not composed of multiple co-eluting compounds. europa.eu
Accuracy refers to the closeness of the mean test result to the true or accepted reference value. chemrj.orgeuropa.eu It is often evaluated by performing recovery studies, where a known amount of the analyte is added to a sample matrix (spiking). The method is then used to measure the concentration, and the result is expressed as a percentage of the known amount that was recovered. chemrj.org According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). europa.eu For assay methods, this range is typically 80% to 120% of the target concentration. chemrj.orgeuropa.eu In one study on hydroxyurea (B1673989) and its impurities, including hydroxyuric acid, accuracy was assessed by preparing samples at 80%, 100%, and 120% of the target concentration, yielding an average recovery of 99.47%. google.com
Precision is the measure of the agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. nih.gov
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but with variations such as different days, different analysts, or different equipment. usp.orgnih.gov
Reproducibility: The precision between different laboratories. nih.gov
The following table presents example accuracy and precision data from a validated LC-MS/MS method for the analysis of 3-hydroxyisovaleric acid, a compound structurally related to this compound, illustrating the performance metrics sought in such analytical studies.
Interactive Table: Example Intra-day and Inter-day Accuracy and Precision Metrics
| Analyte | Concentration (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (RSD %) | Inter-day Accuracy (%) | Inter-day Precision (RSD %) |
|---|---|---|---|---|---|
| 3-Hydroxyisovaleric acid | 0.1 | 104.0 | 5.2 | 106.0 | 6.8 |
| 1.0 | 102.0 | 3.5 | 103.0 | 4.1 | |
| 10.0 | 98.0 | 2.1 | 99.0 | 3.2 |
Data derived from a study on 3-hydroxyisovaleric acid and 3-hydroxybutyric acid. jrespharm.com
Determination of Limits of Detection and Quantification
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by a specific measurement process. nih.gov It is often estimated as the concentration that produces a signal-to-noise (S/N) ratio of 3:1. jrespharm.com
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov This is a critical parameter for quantitative assays. The LOQ is commonly defined as the concentration yielding a signal-to-noise ratio of 10:1 or is established as the lowest point on the calibration curve that can be measured with a specified level of precision (e.g., RSD ≤ 20%). nih.govjrespharm.com
The determination of these limits is fundamental for methods intended to measure trace levels of this compound. The following table provides examples of LOD and LOQ values from analytical methods developed for similar compounds.
Interactive Table: Example Detection and Quantification Limits for Related Analytes
| Analyte | Analytical Method | Matrix | LOD | LOQ |
|---|---|---|---|---|
| 3-Hydroxyisovaleric acid | LC-MS/MS | Plasma | 0.003 µg/mL | 0.008 µg/mL |
| Uric acid | Enzymatic Colorimetric | Serum | 1.5 µM | 2.9 µM |
Data sourced from studies on 3-hydroxyisovaleric acid jrespharm.com and uric acid researchgate.net.
Internal Standard Utilization in Quantification Studies of this compound
In quantitative analytical methods, particularly those involving chromatography coupled with mass spectrometry (e.g., LC-MS, GC-MS), an internal standard (IS) is crucial for achieving high accuracy and precision. An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known, constant amount to every sample, calibrator, and quality control sample before processing. nih.gov
The primary role of the IS is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., injection volume variability, ionization suppression or enhancement in mass spectrometry). nih.govcapes.gov.br The final quantified result is based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte alone.
For mass spectrometry-based methods, the ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated or ¹³C-labeled this compound). These standards have nearly identical chemical properties and chromatographic retention times to the unlabeled analyte but are distinguishable by their difference in mass. nih.gov For example, in the quantification of urinary 3-hydroxyisovaleric acid, a uniformly deuterated version of the compound was synthesized and used as the internal standard for a GC/MS method. nih.govcapes.gov.br This approach was demonstrated to be more accurate than previous methods that did not use such an ideal internal standard. nih.govcapes.gov.br
Sample Preparation and Derivatization Strategies for Analytical Studies
The analysis of this compound from biological matrices like plasma or urine requires effective sample preparation to remove interfering substances and concentrate the analyte. chromatographyonline.com Following this, chemical derivatization may be necessary to improve the compound's analytical properties for certain techniques. nih.gov
Sample Preparation: A common and effective technique for sample cleanup is solid-phase extraction (SPE). chromatographyonline.com In this method, the sample is passed through a cartridge containing a solid adsorbent. The analyte of interest is retained on the sorbent while matrix interferences are washed away. The purified analyte is then eluted with a suitable solvent. chromatographyonline.com Other techniques can include protein precipitation for plasma samples or liquid-liquid extraction.
Derivatization: Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For polar, non-volatile compounds like this compound, derivatization is often essential for analysis by gas chromatography (GC). The process makes the analyte more volatile and thermally stable. A common strategy for compounds with hydroxyl and carboxylic acid groups is silylation. For instance, in the GC/MS analysis of 3-hydroxyisovaleric acid, the compound was converted into its di-trimethylsilyl derivative before injection. nih.gov
For liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to enhance ionization efficiency and improve chromatographic retention and separation. nih.gov Various reagents are available for this purpose. For example, O-benzylhydroxylamine (O-BHA) has been used to derivatize keto-acids under aqueous conditions for LC-MS/MS analysis. nih.gov Another agent, 3-nitrophenylhydrazine (B1228671) (3-NPH), is used to derivatize carboxylic acids to improve their detection sensitivity in LC-MS methods. slu.se Such strategies could be adapted for the sensitive quantification of this compound in complex biological samples.
Biological Roles and Mechanistic Insights of 3 Hydroxyuric Acid
Involvement in Purine (B94841) Metabolic Homeostasis and Perturbations
3-Hydroxyuric acid is a metabolite involved in the catabolism of purines. ontosight.ai Purines are essential molecules that, along with pyrimidines, are fundamental components for the production of RNA and DNA. msdmanuals.com They are also key to cellular energy systems, such as ATP, and signaling pathways. msdmanuals.com Purines can be synthesized by the body or recycled from the breakdown of nucleic acids. msdmanuals.com The final product of purine breakdown in humans is uric acid. msdmanuals.comlecturio.com
The formation of this compound is linked to the enzyme xanthine (B1682287) oxidase. ontosight.ainih.gov This enzyme catalyzes the oxidation of hypoxanthine (B114508) to xanthine, and then xanthine to uric acid. nih.gov 3-Hydroxyxanthine (B80670) can be slowly oxidized by xanthine oxidase to form this compound. researchgate.net The presence and levels of this compound can serve as an indicator of purine metabolism. ontosight.ai Abnormal concentrations of this metabolite may signal disturbances in purine breakdown, which can be associated with certain medical conditions. ontosight.ai For instance, disruptions in purine metabolism are linked to disorders like gout and Lesch-Nyhan syndrome. ontosight.ai Therefore, studying the metabolic pathways that involve this compound is an important area of research for developing diagnostic and therapeutic approaches for these conditions. ontosight.ai
Role in Oxidative Stress Mechanisms
Generation of Reactive Species and Radical Formation Induced by this compound
This compound is recognized as a potent inducer of neurotoxic free radicals. tandfonline.com The generation of these reactive oxygen species (ROS) is a key aspect of its role in oxidative stress. tandfonline.commdpi.com Reactive oxygen species are highly reactive chemicals formed from oxygen, such as superoxide (B77818) and hydrogen peroxide. wikipedia.org The production of ROS is a normal part of cellular metabolism, but an imbalance can lead to oxidative stress and damage to cells. mdpi.comnih.gov
Specifically, this compound can generate superoxide and hydrogen peroxide. tandfonline.com This process can promote oxidative damage to proteins, particularly in the presence of copper. tandfonline.com When this compound enters a cell, it can interact with the enzyme xanthine oxidase, leading to a significant production of ROS. mdpi.com This increase in ROS can, in turn, cause damage to DNA and lead to programmed cell death, or apoptosis. mdpi.com
Interaction with Cellular Redox Systems
Cellular redox systems are crucial for maintaining a balance between oxidizing and reducing agents within a cell, a state known as redox homeostasis. nih.gov These systems include antioxidant enzymes and molecules that protect the cell from damage caused by ROS. nih.gov While this compound is known to induce the formation of reactive species, other related metabolites in the same pathway have shown antioxidant properties under certain conditions. nih.gov
Implications in Biochemical Pathways Associated with Neurological Systems
Kynurenine (B1673888) Pathway Interactions and Related Metabolite Dysregulation
This compound is a metabolite connected to the kynurenine pathway, which is the main metabolic route for the essential amino acid tryptophan. tandfonline.comresearchgate.net This pathway produces several neuroactive metabolites, and its dysregulation has been linked to various neurological disorders. mdpi.comresearchgate.net
Under normal physiological conditions, the kynurenine pathway maintains a balance between neuroprotective and neurotoxic branches. tandfonline.com However, under inflammatory conditions, the pathway can shift towards the production of neurotoxic compounds. tandfonline.comresearchgate.net Pro-inflammatory cytokines can stimulate the activity of enzymes like indoleamine 2,3-dioxygenase (IDO) and kynurenine 3-monooxygenase (KMO), leading to an overproduction of neurotoxic metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid. tandfonline.comresearchgate.net 3-HK, a precursor in the pathway, can cross the blood-brain barrier and is a strong inducer of neurotoxic free radicals. tandfonline.com It is converted from kynurenine by the enzyme KMO, primarily in microglia and macrophages. tandfonline.com
Dysregulation of the kynurenine pathway is evident in conditions like Parkinson's disease, where elevated plasma levels of 3-HK have been observed. tandfonline.com This imbalance, favoring the neurotoxic branch, contributes to the pathology of such neurological diseases through mechanisms like excitotoxicity and oxidative stress. tandfonline.comresearchgate.net
Contribution to Neurochemical Imbalances and Metabolic Disturbances in Neurological Contexts
The metabolic disturbances originating from the kynurenine pathway, including the generation of compounds like this compound and its precursors, have significant implications for neurochemical balance. researchgate.net The overproduction of neurotoxic metabolites such as 3-HK and quinolinic acid contributes to neurodegeneration by inducing excitotoxicity and oxidative stress. tandfonline.comresearchgate.net
These metabolites can cross the blood-brain barrier and accumulate in the brain. tandfonline.comresearchgate.net Once in the central nervous system, they can cause mitochondrial disturbances and disrupt brain energy metabolism, which are considered key factors in neurodegenerative disorders. researchgate.net For instance, 3-HK can work synergistically with quinolinic acid to enhance neurotoxicity. tandfonline.com The neurotoxic effects of these compounds are linked to the progressive loss of neurons, such as the dopamine (B1211576) neurons in the substantia nigra seen in Parkinson's disease. researchgate.net The resulting neurochemical imbalances and metabolic disruptions are central to the pathology of such neurological conditions. researchgate.net
Table of Mentioned Compounds
Research into Metabolic Dysregulation in Disease Models
Studies on Purine Catabolism Disorders
This compound is a metabolite involved in purine catabolism. ontosight.ai Disorders in this pathway can lead to a range of conditions, highlighting the importance of understanding the role of metabolites like this compound. msdmanuals.com Purines are essential for numerous cellular functions, including energy transfer and the composition of DNA and RNA. msdmanuals.com Their breakdown, or catabolism, culminates in the production of uric acid. msdmanuals.commsdmanuals.com
In certain genetic disorders, the enzymes responsible for purine metabolism are deficient, leading to the accumulation of specific intermediates. Two notable purine catabolism disorders are Lesch-Nyhan syndrome and xanthinuria.
Lesch-Nyhan Syndrome: This rare, X-linked recessive disorder is caused by a deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). nih.govwikipedia.org This enzyme is crucial for the purine salvage pathway, which recycles purines. msdmanuals.com Its deficiency leads to the overproduction of uric acid. nih.govwikipedia.org While this compound is a known metabolite in purine pathways, its specific role and concentration changes in Lesch-Nyhan syndrome are not as well-documented in readily available literature as uric acid itself. ontosight.ainih.govwikipedia.org The severe neurological and behavioral symptoms of Lesch-Nyhan syndrome are not thought to be directly caused by the high uric acid levels. nih.gov
Xanthinuria: This is a rare hereditary disorder characterized by a deficiency of the enzyme xanthine oxidase. nih.govorpha.net Xanthine oxidase is responsible for converting hypoxanthine to xanthine and then xanthine to uric acid. jurolsurgery.org Its absence leads to high levels of xanthine in the urine and very low levels of uric acid in the blood and urine. nih.govorpha.net The primary complication of xanthinuria is the formation of xanthine stones in the urinary tract due to the low solubility of xanthine. nih.govjurolsurgery.org The direct involvement and clinical significance of this compound in the pathophysiology of xanthinuria are not extensively detailed in the provided search results.
Table 1: Overview of Studied Purine Catabolism Disorders
| Disorder | Deficient Enzyme | Key Accumulated Metabolites | Primary Clinical Manifestations |
|---|---|---|---|
| Lesch-Nyhan Syndrome | Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | Uric Acid, Hypoxanthine, Guanine (B1146940) | Neurological dysfunction, self-injurious behavior, hyperuricemia. nih.govwikipedia.org |
| Xanthinuria | Xanthine Oxidase | Xanthine, Hypoxanthine | Xanthine kidney stones. nih.govjurolsurgery.org |
Investigations in Models of Neurological Conditions
Emerging research suggests a link between metabolites of the kynurenine pathway, which is connected to purine metabolism, and various neurological conditions. This compound, also referred to as 3-hydroxykynurenine (3-HK) in some contexts, has been identified as a potentially neurotoxic compound. researchgate.netfrontiersin.org
Under inflammatory conditions, the kynurenine pathway can be shifted towards the production of neurotoxic compounds like this compound and quinolinic acid. researchgate.netfrontiersin.orgresearchgate.net These metabolites are thought to contribute to the pathogenesis of neurodegenerative diseases through mechanisms such as excitotoxicity and oxidative stress. researchgate.netfrontiersin.org Notably, this compound can cross the blood-brain barrier, allowing it to exert its effects directly within the central nervous system. nih.govresearchgate.net
Studies have implicated this compound in the following neurological conditions:
Parkinson's Disease (PD): In PD models, an imbalance in the kynurenine pathway is observed, leading to increased levels of neurotoxic metabolites. researchgate.netfrontiersin.org this compound is considered a potent inducer of neurotoxic free radicals, which can cause neuronal damage. researchgate.netfrontiersin.orgresearchgate.net Research has shown significantly higher plasma concentrations of neurotoxic 3-hydroxykynurenine in PD patients. researchgate.net This dysregulation is associated with worse non-motor and motor symptoms. researchgate.net
Huntington's Disease (HD): Oxidative stress is a key factor in the progression of Huntington's disease. frontiersin.org Uric acid, a related purine metabolite, is a known antioxidant, and its levels have been studied in HD. frontiersin.org While the direct role of this compound is less defined, the broader pathway's involvement in neurodegeneration is a subject of ongoing research.
General Neurotoxicity: In vitro studies have demonstrated that 3-hydroxykynurenine can induce neuronal cell death with features of apoptosis. nih.gov This toxicity is linked to the generation of reactive oxygen species and is dependent on the uptake of the metabolite by neurons. nih.gov
Table 2: Research Findings on this compound in Neurological Models
| Neurological Condition | Key Findings Related to this compound (3-HK) | Proposed Mechanism of Action |
|---|---|---|
| Parkinson's Disease | Elevated plasma levels of 3-HK in patients. researchgate.net | Induction of neurotoxic free radicals, oxidative stress, excitotoxicity. researchgate.netfrontiersin.orgresearchgate.net |
| Huntington's Disease | Implicated in the broader context of kynurenine pathway dysregulation and oxidative stress. frontiersin.org | Contribution to oxidative damage. frontiersin.org |
| General Neurotoxicity (in vitro) | Induces neuronal apoptosis. nih.gov | Generation of reactive oxygen species following cellular uptake. nih.gov |
Research into Oncogenic Potential in Experimental Models
The potential role of this compound in cancer has been explored in experimental models, with some studies suggesting an oncogenic potential. archive.orglookchem.com This is often linked to its relationship with 3-hydroxyxanthine, another purine metabolite.
An early study involving the subcutaneous administration of this compound in rats resulted in a low incidence of tumors. archive.org The oncogenicity of this compound was suggested to be attributable to its potential in vivo reduction to 3-hydroxyxanthine, a compound that showed a higher tumor incidence in the same study. archive.org Xanthine oxidase activity, which is present in subcutaneous tissues, may play a role in the metabolism of these compounds. researchgate.net
The proposed mechanism for the oncogenic potential of such compounds relates to the generation of reactive oxygen species (ROS). ejmi.orgjcancer.org While uric acid itself can act as an antioxidant, under certain conditions, it and related metabolites can have pro-oxidant effects, which may contribute to carcinogenic processes by stimulating signaling pathways involved in cell proliferation and angiogenesis. ejmi.orgjcancer.org
It is important to note that the carcinogenicity of this compound is described as "questionable" with "experimental tumorigenic data," indicating that further research is needed to fully understand its role in cancer development. lookchem.com
Table 3: Experimental Findings on the Oncogenic Potential of this compound
| Experimental Model | Compound Administered | Observed Tumor Incidence | Proposed Mechanism |
|---|---|---|---|
| Rats (subcutaneous injection) | This compound | 19% at 1.0 mg dose | In vivo reduction to the more oncogenic 3-hydroxyxanthine. archive.org |
| Rats (subcutaneous injection) | 3-Hydroxyxanthine | 100% at 0.5 mg doses, 30% at 0.1 mg doses | Direct oncogenic activity. archive.org |
Theoretical Frameworks for this compound's Biochemical Actions and Interactions
The biochemical actions of this compound are multifaceted and can be understood through theoretical frameworks centered on its dual role as both an antioxidant and a pro-oxidant, as well as its interactions with various enzymes.
Dual Antioxidant/Pro-oxidant Behavior:
The chemical structure of this compound, particularly the hydroxyl group on the purine ring, allows it to participate in redox reactions. ontosight.ai This dual behavior is highly dependent on the surrounding chemical environment.
Antioxidant Activity: In the absence of metal ions, compounds with similar structures, like 3-hydroxyanthranilic acid, can act as potent antioxidants by scavenging free radicals. rsc.org This action is often achieved through hydrogen atom transfer (HAT) or electron transfer mechanisms, which neutralize reactive oxygen species. nih.govresearchgate.net The ability to scavenge radicals like peroxyl radicals can be significant. rsc.org
Pro-oxidant Activity: In the presence of metal ions such as copper (Cu(II)), this compound and related compounds can exhibit pro-oxidant behavior. rsc.org This occurs when the compound reduces the metal ion (e.g., from Cu(II) to Cu(I)), which can then participate in Fenton-like reactions to produce highly reactive hydroxyl radicals. rsc.org This pro-oxidant activity is also influenced by pH. rsc.org
Enzymatic Interactions:
This compound is a substrate and a product in enzymatic reactions within the purine metabolic pathway.
Xanthine Oxidase: This key enzyme catalyzes the oxidation of hypoxanthine and xanthine to uric acid. nih.gov It can also slowly oxidize 3-hydroxyxanthine to this compound. nih.gov The activity of xanthine oxidase in specific tissues can influence the local concentration and potential effects of this compound. researchgate.net
Kynureninase: 3-Hydroxyhippuric acid, a structurally related metabolite, is known to inhibit the enzyme kynureninase. caymanchem.com This suggests that this compound could potentially interact with and modulate the activity of enzymes in the kynurenine pathway, although direct evidence for this is not prominent in the provided search results.
The theoretical framework for this compound's actions, therefore, portrays it as a molecule whose biological effects are not fixed but are instead context-dependent, shifting between protective antioxidant roles and potentially damaging pro-oxidant and neurotoxic activities based on the cellular environment.
Future Directions in 3 Hydroxyuric Acid Research
Development of Advanced Methodologies for Detection and Quantification
The accurate and sensitive detection and quantification of 3-hydroxyuric acid are paramount for understanding its biological roles. While current methods provide valuable data, the future of this compound research will heavily rely on the development and application of more sophisticated analytical techniques.
Future methodologies will likely focus on enhancing sensitivity, specificity, and throughput. Techniques such as capillary electrophoresis (CE) and advanced liquid chromatography-mass spectrometry (LC-MS) platforms are expected to play a pivotal role. CE, with its high separation efficiency, offers a promising avenue for the rapid analysis of purine (B94841) and pyrimidine metabolites in complex biological matrices. Innovations in CE, such as coupling with mass spectrometry (CE-MS), will likely provide unprecedented levels of sensitivity and specificity for this compound detection.
High-resolution mass spectrometry (HR-MS) , including techniques like Orbitrap and time-of-flight (TOF) mass spectrometry, will be instrumental in the unambiguous identification and quantification of this compound and its isomers. The development of novel derivatization strategies and stable isotope-labeled internal standards will further improve the accuracy and precision of LC-MS-based quantification. The table below summarizes potential advanced methodologies and their expected advantages.
| Methodology | Principle | Potential Advantages for this compound Analysis |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation based on electrophoretic mobility coupled with mass-based detection. | High separation efficiency, minimal sample consumption, and high sensitivity. |
| High-Resolution Mass Spectrometry (HR-MS) | Provides highly accurate mass measurements. | Unambiguous identification and differentiation from isobaric interferences. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by two stages of mass analysis. | High selectivity and sensitivity for quantification in complex biological samples. mdpi.com |
| Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)-like techniques | Derivatization with a fluorescent tag followed by electrophoretic separation. | Potential for high-throughput screening and enhanced detection limits. |
These advanced methodologies will enable researchers to probe the subtle dynamics of this compound concentrations in various biological fluids and tissues with greater confidence, paving the way for a deeper understanding of its physiological and pathological significance.
Elucidation of Novel Metabolic Pathways and Enzyme Systems
Current knowledge links this compound to the purine and kynurenine (B1673888) metabolic pathways. However, the full extent of its metabolic network remains to be explored. Future research will likely focus on identifying novel metabolic pathways and the enzyme systems responsible for the synthesis and degradation of this compound.
A key area of investigation will be the exploration of alternative enzymatic reactions that can lead to the formation of this compound. While xanthine (B1682287) oxidase is a known enzyme involved in its metabolism, other oxidoreductases or hydroxylases may also play a role under specific physiological or pathological conditions. The use of purified enzymes and in vitro reconstitution of metabolic pathways will be crucial in identifying these novel enzymatic activities.
Furthermore, the downstream metabolic fate of this compound is largely unknown. It is plausible that it can be further metabolized to other, yet unidentified, compounds with distinct biological activities. The identification of these downstream metabolites and the enzymes responsible for their formation will provide a more complete picture of the metabolic cascade involving this compound.
| Research Approach | Objective | Potential Outcomes |
| In vitro enzyme assays with purified proteins | To identify novel enzymes capable of synthesizing or degrading this compound. | Discovery of new catalytic activities and substrate specificities. |
| Metabolic flux analysis using stable isotope tracers | To trace the metabolic fate of this compound in cellular systems. | Identification of downstream metabolites and interconnected metabolic pathways. |
| Genetic manipulation of candidate enzymes in model organisms | To validate the in vivo role of specific enzymes in this compound metabolism. | Confirmation of enzyme function and its impact on this compound levels. |
Unraveling these novel metabolic pathways and enzyme systems will be essential for understanding the regulation of this compound homeostasis and its dysregulation in disease.
Integrative Omics Approaches in this compound Studies
The advent of high-throughput "omics" technologies provides a powerful toolkit to investigate the biological significance of this compound in a holistic manner. Future research will increasingly rely on the integration of metabolomics, genomics, transcriptomics, and proteomics to build a comprehensive understanding of its function.
Metabolomics , the large-scale study of small molecules, will be central to these efforts. Untargeted metabolomics can help to identify novel metabolites that are correlated with this compound levels, potentially revealing new metabolic pathways or biomarkers. Targeted metabolomics will allow for the precise quantification of this compound and related compounds in large cohorts, facilitating its association with specific genotypes or clinical outcomes.
Integrating metabolomic data with other omics layers will provide deeper mechanistic insights. For instance, genomic studies, such as genome-wide association studies (GWAS), can identify genetic variants associated with altered this compound levels, pointing towards key regulatory genes. Transcriptomic analysis can reveal changes in gene expression that correlate with this compound concentrations, suggesting regulatory networks. Proteomic studies can identify proteins whose abundance or post-translational modifications are influenced by this compound, shedding light on its downstream effects.
| Omics Approach | Research Question | Expected Insights |
| Metabolomics | What are the metabolic signatures associated with altered this compound levels? | Identification of related metabolites, biomarkers, and perturbed pathways. |
| Genomics | Are there genetic variants that influence this compound metabolism? | Discovery of genes and regulatory elements controlling its homeostasis. |
| Transcriptomics | How does this compound affect gene expression profiles? | Elucidation of downstream signaling pathways and regulatory networks. |
| Proteomics | Which proteins are direct or indirect targets of this compound? | Understanding the molecular mechanisms of its biological activity. |
The true power of these approaches lies in their integration. By combining data from multiple omics platforms, researchers can construct comprehensive models of the biological systems in which this compound operates, leading to a more complete understanding of its role in health and disease.
Exploration of this compound's Role in Unexplored Biological Systems
To date, research on this compound has been predominantly focused on mammalian systems, particularly in the context of human diseases. A significant future direction will be to expand the investigation of this metabolite into a broader range of biological systems, including non-mammalian vertebrates, invertebrates, plants, and microorganisms.
Comparative metabolomics studies across different species could reveal conserved or divergent roles of this compound throughout evolution. For instance, investigating its presence and function in insects, which have a unique purine metabolism, could provide novel insights into its fundamental biological roles.
The study of this compound in plants and microorganisms is a virtually untapped area of research. Its presence in these organisms and its potential involvement in processes such as growth, development, or stress responses could open up entirely new fields of investigation. For example, in microorganisms, it could be a signaling molecule or a component of secondary metabolic pathways. In plants, it might play a role in defense mechanisms or nitrogen metabolism.
| Biological System | Potential Research Focus | Rationale |
| Non-mammalian vertebrates (e.g., birds, reptiles) | Role in purine catabolism and nitrogen excretion. | These animals have different strategies for nitrogenous waste disposal. |
| Invertebrates (e.g., insects) | Function in development, immunity, or oxidative stress. | Insects possess unique metabolic pathways and physiological processes. |
| Plants | Involvement in nitrogen metabolism, stress response, or secondary metabolism. | Could represent a novel bioactive compound in the plant kingdom. |
| Microorganisms (e.g., bacteria, fungi) | Role as a signaling molecule, metabolic intermediate, or secondary metabolite. | Microbes have diverse and adaptable metabolic networks. |
By exploring the function of this compound in these diverse and largely unexplored biological systems, researchers can gain a more profound appreciation of its evolutionary history and fundamental biological importance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
